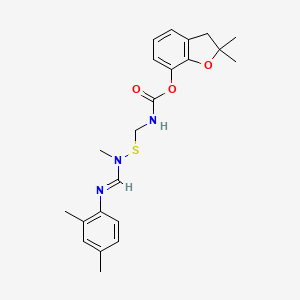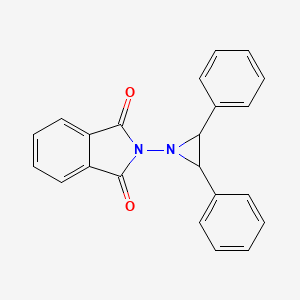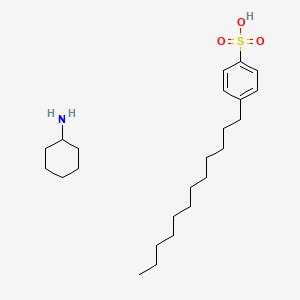
5,12-Dimethyl-2,9-bis-trifluoromethyl-5,12-dihydroquino2,3-bacridine-7,14-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,12-Dimethyl-2,9-bis-trifluoromethyl-5,12-dihydroquino2,3-bacridine-7,14-dione is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
The synthesis of 5,12-Dimethyl-2,9-bis-trifluoromethyl-5,12-dihydroquino2,3-bacridine-7,14-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, followed by specific reaction conditions to introduce the trifluoromethyl groups and the dihydroquinoacridine core. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
5,12-Dimethyl-2,9-bis-trifluoromethyl-5,12-dihydroquino2,3-bacridine-7,14-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,12-Dimethyl-2,9-bis-trifluoromethyl-5,12-dihydroquino2,3-bacridine-7,14-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 5,12-Dimethyl-2,9-bis-trifluoromethyl-5,12-dihydroquino2,3-bacridine-7,14-dione involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its ability to participate in hydrogen bonding and other non-covalent interactions, which can stabilize transition states and facilitate various chemical reactions. The dihydroquinoacridine core plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Compared to other similar compounds, 5,12-Dimethyl-2,9-bis-trifluoromethyl-5,12-dihydroquino2,3-bacridine-7,14-dione stands out due to its unique combination of trifluoromethyl groups and the dihydroquinoacridine core. Similar compounds include:
3,5-Bis(trifluoromethyl)benzoic acid: Known for its use in synthesizing various derivatives.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Used extensively in organocatalysis
These compounds share some structural similarities but differ in their specific applications and reactivity profiles.
Properties
Molecular Formula |
C24H14F6N2O2 |
|---|---|
Molecular Weight |
476.4 g/mol |
IUPAC Name |
5,12-dimethyl-2,9-bis(trifluoromethyl)quinolino[2,3-b]acridine-7,14-dione |
InChI |
InChI=1S/C24H14F6N2O2/c1-31-17-5-3-11(23(25,26)27)7-13(17)21(33)15-10-20-16(9-19(15)31)22(34)14-8-12(24(28,29)30)4-6-18(14)32(20)2/h3-10H,1-2H3 |
InChI Key |
DTCVMAUWQZZRJC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(F)(F)F)C(=O)C3=CC4=C(C=C31)C(=O)C5=C(N4C)C=CC(=C5)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![25H-4,15-(Methano[1,3]benzenomethano)-20,24-metheno-19H-dibenzo[k,t][1,4,7,10]tetraoxacycloheneicosin-26,29-diol,2,17,22,32-tetrakis(1,1-dimethylethyl)-6,7,9,10,12,13-hexahydro-](/img/structure/B13739983.png)
![9-Benzyl-3-(4-methylphenoxy)-9-azabicyclo[3.3.1]nonane](/img/structure/B13739985.png)



![sodium;(4aR,6R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B13740013.png)




